Inter-Imidazole Spatial Distance: Butadiyne Core (14.3 Å) vs. Diphenylethyne Core (13.8 Å, Daclatasvir) Directly Affects NS5A Binding Geometry
The 1,3-butadiyne linker in the final inhibitor derived from 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne provides an inter-imidazole sp2 N-to-N' distance of 14.3 Å (compound 10a), compared to 13.8 Å for the clinically approved daclatasvir which uses a diphenylethyne core. This 0.5 Å elongation shifts the hydrogen-bonding network with Tyr93 residues in both subunits of the NS5A dimer and is correlated with picomolar potency against genotype 1b [1]. The difference is structural rather than purely electronic: docking scores for compound 10a are −4.04 Chemgauss4 and −8.80 kcal/mol (PyRx), compared to −5.89 Chemgauss4 and −8.70 kcal/mol (PyRx) for daclatasvir, indicating a distinct binding pose enabled by the longer linker [1].
| Evidence Dimension | Inter-imidazole N-to-N' distance in NS5A inhibitors |
|---|---|
| Target Compound Data | 14.3 Å (butadiyne-linked compound 10a) |
| Comparator Or Baseline | 13.8 Å (daclatasvir, diphenylethyne core) |
| Quantified Difference | +0.5 Å (3.6% longer) for butadiyne core vs. diphenylethyne core |
| Conditions | Molecular modeling based on HCV NS5A Gt1b (Con1) crystal structure, PDB entry 3FQM; docking performed with OpenEye and PyRx software [1] |
Why This Matters
Procuring 1,4-Bis(1-Boc-4-imidazolyl)-1,3-butadiyne rather than a diphenylethyne-based intermediate is essential for accessing the longer linker geometry required for the m,m'-capped inhibitor series that achieves broader pan-genotypic coverage (EC50 nanomolar range against genotypes 1a, 1b, 3a, and 4a).
- [1] Hamdy, J. et al. Pharmaceuticals 2022, 15(5), 632. Section 2.3.2 Molecular Modeling: inter-imidazole distances and docking scores comparing compound 10a vs. daclatasvir. View Source
